(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Description
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One notable application of derivatives similar to (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is in the synthesis of antimicrobial compounds. For instance, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest activity against bacteria and fungi. This showcases the potential of such derivatives in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Evaluation
Another application is in the synthesis of compounds for anticancer evaluation. Derivatives prepared and allowed to react with different nucleophile agents were evaluated as anticancer agents, indicating the potential of these compounds in cancer treatment research (Gouhar & Raafat, 2015).
Synthesis of Novel Compounds
The compound and its derivatives have also been used in the synthesis of novel compounds with potential biological activities. For example, the synthesis of fluorine-containing derivatives through reactions with potassium thiocyanate or thiourea and β-diketones resulted in compounds characterized by their analytical and spectral data, suggesting applications in various fields of medicinal chemistry (Joshi, Pathak, & Sharma, 1986).
Insecticidal Activity
Research on piperidine thiazole compounds, including derivatives closely related to the query compound, showed significant insecticidal activities against armyworm, highlighting the potential use of these compounds in agricultural pest control (Ding et al., 2019).
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-9-11(23-18-17-9)14(20)19-7-3-4-10(8-19)22-13-12(21-2)15-5-6-16-13/h5-6,10H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOLCYVOXQSDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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